molecular formula C7H5ClN2 B032192 4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 60290-21-3

4-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B032192
CAS No.: 60290-21-3
M. Wt: 152.58 g/mol
InChI Key: NGRAFQOJLPCUNE-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2 It is a member of the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system

Mechanism of Action

Target of Action

Similar compounds have been found to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Mode of Action

The exact mode of action of 4-chloro-1H-pyrrolo[3,2-c]pyridine is not well-documented. The compound’s interaction with its targets and the resulting changes at the molecular level remain to be elucidated. The covalent nature of n–c and c–c bonds in the pyrrolopyridine skeleton of the molecule has been established .

Result of Action

Similar compounds have been found to significantly reduce the migration and invasion abilities of certain cell types , suggesting potential anti-metastatic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using TLC. After the reaction is complete, the solvent is removed under reduced pressure, and the product is precipitated using hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of specialized equipment to handle large volumes of reactants and products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Chloro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 5-Chloro-1H-pyrrolo[3,2-b]pyridine
  • 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

4-Chloro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-chloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-5-1-3-9-6(5)2-4-10-7/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRAFQOJLPCUNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556066
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60290-21-3
Record name 4-Chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-1H-pyrrolo[3,2-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-chloro-1H-pyrrolo[3,2-c]pyridine
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4-chloro-1H-pyrrolo[3,2-c]pyridine
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4-chloro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 4
4-chloro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 5
4-chloro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 6
4-chloro-1H-pyrrolo[3,2-c]pyridine

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